PDZ1 Domain Selectivity vs. SPDZi1
PDZ1i binds exclusively to the PDZ1 domain of MDA-9/Syntenin with micromolar affinity and demonstrates zero measurable binding to the PDZ2 domain of the same protein . In contrast, SPDZi1 (a related syntenin inhibitor) binds to the syntenin PDZ tandem (STNPDZ) comprising both PDZ1 and PDZ2 domains with a Kd of 3.6 μM [1]. This intra-protein selectivity distinction is critical because PDZ1 and PDZ2 domains engage different signaling partners; PDZ1 interacts with EGFRvIII, FAK, and Src in cancer contexts, while PDZ2 has distinct binding preferences [2].
| Evidence Dimension | PDZ domain binding selectivity within MDA-9/Syntenin |
|---|---|
| Target Compound Data | Binds PDZ1 domain; no affinity for PDZ2 domain (micromolar range for PDZ1) |
| Comparator Or Baseline | SPDZi1: Kd = 3.6 μM for STNPDZ (PDZ1 + PDZ2 tandem) |
| Quantified Difference | PDZ1i shows exclusive PDZ1 selectivity; SPDZi1 engages both PDZ domains |
| Conditions | Binding affinity assays; syntenin PDZ domain constructs |
Why This Matters
Exclusive PDZ1 selectivity enables pathway-specific inhibition without confounding effects on PDZ2-mediated interactions, providing cleaner mechanistic interpretation in cancer invasion studies.
- [1] MedChemExpress. SPDZi1 Product Page. Catalog No. HY-XXXXX. View Source
- [2] Kegelman TP, et al. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin. Proc Natl Acad Sci U S A. 2017 Jan 10;114(2):370-375. PMID: 28011764 View Source
